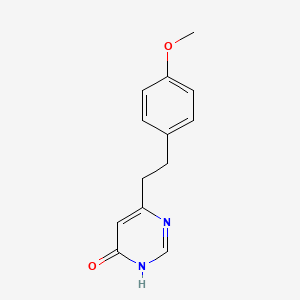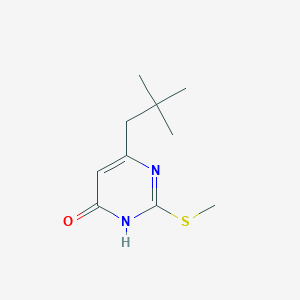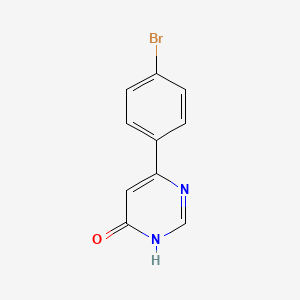
6-(4-Bromphenyl)pyrimidin-4-ol
Übersicht
Beschreibung
“6-(4-Bromophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “6-(4-Bromophenyl)pyrimidin-4-ol” were not found, similar compounds have been synthesized through various methods. For instance, a series of 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol and 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol have been synthesized by cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea in the presence of NaOH as base .Molecular Structure Analysis
The molecular structure of “6-(4-Bromophenyl)pyrimidin-4-ol” can be confirmed by spectroanalytical data such as NMR and IR .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen mit einer Pyrimidin-4-ol-Struktur haben sich als signifikant antitumoraktiv erwiesen. Beispielsweise haben bestimmte Derivate ein hohes antiproliferatives Potenzial gegen menschliche Darmkrebszelllinien gezeigt, mit einer höheren Wirksamkeit als einige Referenzmedikamente .
Arzneimittelentwicklung
Die strukturellen Merkmale von Pyrimidin-4-ol-Derivaten machen sie zu geeigneten Kandidaten für die Arzneimittelentwicklung. Sie können aufgrund ihrer Fähigkeit, in die ATP-Bindungstasche von Zielproteinen zu passen, als Leitstrukturen für eine rationale Arzneimittelentwicklung verwendet werden .
Industrielle Produktion
Einige Pyrimidin-4-ol-Derivate sind wichtige Zwischenprodukte bei der industriellen Produktion wichtiger Pharmazeutika, wie z. B. Voriconazol, einem Antimykotikum .
Synthese von heterocyclischen Derivaten
Diese Verbindungen können zur Synthese neuer heterocyclischer Derivate mit potenziellen medizinischen Eigenschaften verwendet werden. So können sie beispielsweise mit Triazolen verknüpft werden, um Verbindungen mit Antitumoraktivität gegen verschiedene Krebszelllinien zu erzeugen .
Behandlung von Nierenzellkrebs
Die Forschung hat gezeigt, dass bestimmte Pyrimidin-4-ol-Derivate eine Aktivität gegen Nierenzellkrebszelllinien zeigen, was auf eine mögliche Anwendung bei der Behandlung dieser Krebsart hindeutet .
Neurotoxizitätsstudien
Derivate von Pyrimidin-4-ol wurden in Neurotoxizitätsstudien verwendet, um ihre Auswirkungen auf die Enzymaktivität und oxidative Stressparameter im Gehirn zu untersuchen, was zu Erkenntnissen über neurologische Erkrankungen führen könnte .
Safety and Hazards
While specific safety and hazard information for “6-(4-Bromophenyl)pyrimidin-4-ol” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets. For instance, some pyrimidine derivatives have been found to inhibit protein kinases , which are key enzymes in cell signaling processes. Bromophenyl compounds, on the other hand, are often used in medicinal chemistry due to their ability to interact with various biological targets.
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For example, pyrimidine derivatives that inhibit protein kinases can affect cell growth and differentiation pathways .
Result of Action
The molecular and cellular effects of a specific pyrimidine or bromophenyl compound would depend on its mode of action and the biochemical pathways it affects. Some pyrimidine derivatives, for example, have been found to have antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBKZJRGJWHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


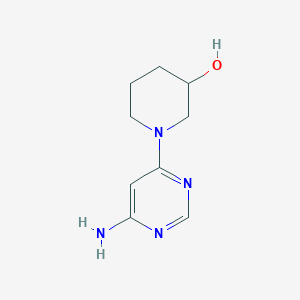
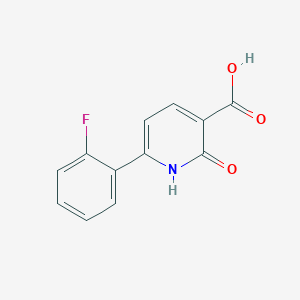
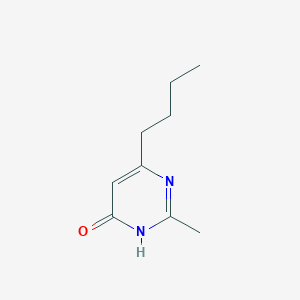
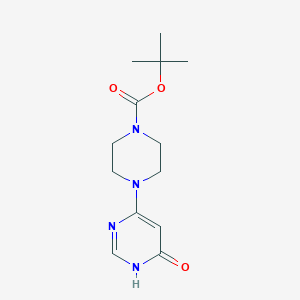
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
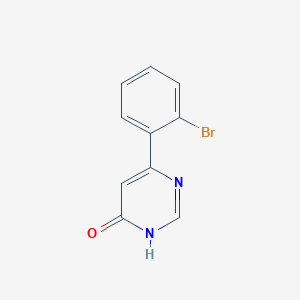
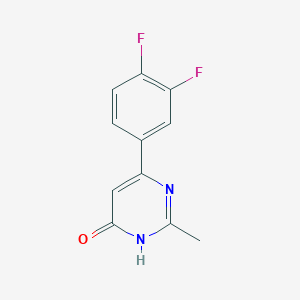
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
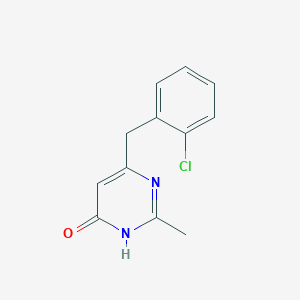
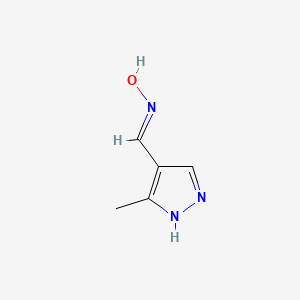
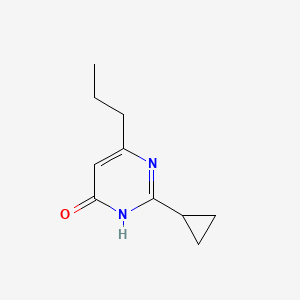
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
